1-Methyl-4-(1-methyleneallyl)cyclohexene

Description

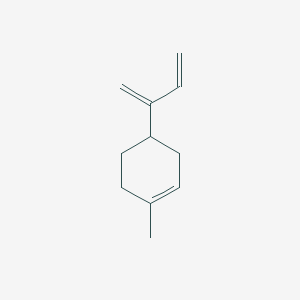

1-Methyl-4-(1-methyleneallyl)cyclohexene (CAS: 19957-85-8, molecular formula: C₁₁H₁₆) is a cyclohexene derivative with a methyl group at position 1 and a methyleneallyl substituent at position 2. This compound belongs to the broader class of monoterpenoids and is structurally characterized by its conjugated diene system, which influences its reactivity and physical properties.

Properties

CAS No. |

19957-85-8 |

|---|---|

Molecular Formula |

C11H16 |

Molecular Weight |

148.24 g/mol |

IUPAC Name |

4-buta-1,3-dien-2-yl-1-methylcyclohexene |

InChI |

InChI=1S/C11H16/c1-4-10(3)11-7-5-9(2)6-8-11/h4-5,11H,1,3,6-8H2,2H3 |

InChI Key |

JYGOLEQLBBTOMP-UHFFFAOYSA-N |

SMILES |

CC1=CCC(CC1)C(=C)C=C |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C=C |

Other CAS No. |

19957-85-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Limonene (CAS 138-86-3, C₁₀H₁₆)

- Structure : Features a 1-methyl-4-(1-methylethenyl)cyclohexene backbone, differing by a methylethenyl group instead of methyleneallyl.

- Occurrence : Abundant in citrus peels and orchids (e.g., Brasiliorchis gracilis, Maxillariella tenuifolia) .

- Applications : Widely used in food flavoring, cosmetics, and as a precursor in green solvents .

Terpinolene (CAS 586-62-9, C₁₀H₁₆)

- Structure : Contains a 1-methyl-4-(1-methylethylidene)cyclohexene group, with an isopropylidene substituent.

- Properties: Higher volatility compared to limonene, with a non-polar retention index of 1052 iu .

- Applications : Found in rosemary oil, exhibits insect-repellent activity against Aedes albopictus .

1-Methyl-4-(1-methylvinyl)cyclohexene (CAS not specified, C₁₀H₁₆)

- Structure : Substituted with a methylvinyl group.

- Safety : Classified as a skin irritant (Category 2) under EU regulations .

- Degradation : 41% biodegradation in 14 days, indicating moderate environmental persistence .

Physicochemical Properties

Key Observations :

- Volatility: Terpinolene and limonene exhibit higher volatility due to smaller substituents, while the methyleneallyl group in the target compound may reduce volatility.

- Solubility: Limonene and terpinolene have low water solubility, typical of hydrophobic terpenoids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.